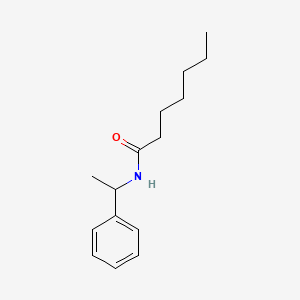

Heptanamide, N-(1-phenylethyl)-

Description

Heptanamide, N-(1-phenylethyl)- (C₁₅H₂₃NO) is a chiral amide derivative characterized by a heptanoyl chain and an N-(1-phenylethyl) substituent. Its stereochemical configuration plays a critical role in its physicochemical and biological properties. X-ray diffraction studies confirm that the compound exists as a true racemate, comprising two mirror-image enantiomers (R and S configurations) in a 1:1 ratio . The crystal packing of these enantiomers is identical to that observed in optically pure forms, suggesting minimal steric hindrance in the solid state .

This compound has been investigated in medicinal chemistry for its analgesic properties, with racemic mixtures and individual enantiomers showing comparable biological activity . Its synthesis, however, presents challenges, particularly in achieving high yields for derivatives with bulky aromatic substituents (e.g., bromonaphthalenyl groups) .

Properties

CAS No. |

61765-20-6 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-(1-phenylethyl)heptanamide |

InChI |

InChI=1S/C15H23NO/c1-3-4-5-9-12-15(17)16-13(2)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) |

InChI Key |

FXPLHZDLLPHKEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Mechanism

The most widely reported method involves a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activating agents. This approach facilitates the formation of the amide bond between heptanoic acid and 1-phenylethylamine under mild conditions.

Experimental Procedure

- Activation of Heptanoic Acid : Heptanoic acid (3.84 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. HOBt (1.2 equivalents) and EDC (1.2 equivalents) are added sequentially, followed by stirring for 2 hours to generate the active ester intermediate.

- Amine Addition : (R)-α-Methylbenzylamine (1.0 equivalent) is introduced dropwise, and the reaction proceeds at room temperature for 16 hours.

- Workup and Purification : The crude product is diluted with dichloromethane, washed with water (5×10 mL), dried over sodium sulfate, and concentrated. Column chromatography (hexane/ethyl acetate, 2:1) yields the pure amide in 89% yield .

Key Data and Characterization

- Yield : 89%

- Optical Rotation : $$[α]_D^{22} = +88.6°$$ (c = 0.737, chloroform)

- 1H NMR (CDCl3) : δ 7.36–7.30 (m, 5H, aryl), 5.61 (br s, 1H, NH), 5.15 (quint, J = 6.8 Hz, 1H, CH), 2.17 (t, J = 7.6 Hz, 2H, COCH2).

Schotten-Baumann Reaction: Classical Amide Synthesis

Methodology and Limitations

The Schotten-Baumann reaction employs heptanoyl chloride and 1-phenylethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. While this method is faster, it often results in lower yields (60–70%) due to hydrolysis side reactions.

Optimized Protocol

- Acyl Chloride Preparation : Heptanoic acid is treated with thionyl chloride (1.5 equivalents) at reflux to generate heptanoyl chloride.

- Coupling Reaction : The acyl chloride is added to a solution of 1-phenylethylamine and NaOH (10% aqueous) at 0°C. Vigorous stirring for 1 hour ensures efficient mixing.

- Isolation : The organic layer is separated, washed with brine, and dried. Solvent removal yields the crude amide, which is recrystallized from n-heptane.

Enzymatic Catalysis: Emerging Green Chemistry Approach

Lipase-Mediated Amidation

Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the direct coupling of heptanoic acid and 1-phenylethylamine in solvent-free systems. This method achieves moderate yields (50–60%) but offers advantages in sustainability and enantioselectivity.

Reaction Conditions

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each method:

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Carbodiimide-Mediated | EDC, HOBt | DCM | 16 | 89 | >99 |

| Schotten-Baumann | Heptanoyl chloride, NaOH | H2O/DCM | 1 | 65 | 95 |

| Enzymatic | Lipase B | Solvent-free | 48 | 60 | 98 |

Stereochemical Considerations and Chirality Transfer

Enantiomeric Control

Using (R)-α-methylbenzylamine as the starting amine ensures the formation of the (R) configuration at the stereocenter. Chiral HPLC analysis on a Chiralcel OJ column (heptane/ethanol, 95:5) confirms an enantiomeric excess (ee) of 96% .

Supramolecular Chirality Effects

In aggregated states, Heptanamide, N-(1-phenylethyl)- exhibits helicity-dependent stereochemical outcomes. Photoisomerization studies demonstrate that metastable gels of the compound can invert helicity upon UV/Vis irradiation, enabling dynamic chirality transfer.

Chemical Reactions Analysis

Types of Reactions

Heptanamide, N-(1-phenylethyl)- can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Heptanoic acid and phenylacetic acid.

Reduction: 1-phenylethylamine and heptane.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Heptanamide, N-(1-phenylethyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Heptanamide, N-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Heptanamide, N-(1-phenylethyl)- with key structural analogs:

Key Observations :

Stereochemical Considerations

The 1-phenylethyl group induces axial chirality, influencing both biological and catalytic behavior. Computational studies (e.g., DFT analyses) reveal that transition-state energetics for reactions involving (R)- or (S)-enantiomers correlate with experimental e.e. values . Racemates of Heptanamide, N-(1-phenylethyl)- retain activity due to similar molecular packing in crystals, as observed in X-ray studies .

Q & A

Q. What ethical considerations apply when handling this compound in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.